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[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid, also known as N-(2-Chloro-6-fluorobenzyl)-N-methylglycine, is a compound characterized by the presence of a chloro and a fluoro substituent on a benzyl ring, along with a methylamino group and an acetic acid moiety. Its chemical formula is C₉H₈ClFNO₂, and it has a CAS number of 1156268-41-5. This compound exhibits properties that make it of interest in medicinal chemistry and pharmaceutical applications due to its potential biological activity and structural uniqueness.
These reactions enable the compound to serve as a versatile intermediate in organic synthesis.
The synthesis of [(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid typically involves multi-step processes:
This synthetic route highlights the compound's accessibility through established organic synthesis techniques .
[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid has potential applications in:
Interaction studies involving [(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid are crucial for understanding its mechanism of action. Potential areas of investigation include:
Such studies are essential for advancing the understanding of this compound's pharmacological properties.
Several compounds share structural similarities with [(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloro-6-fluorophenylacetic acid | Contains chloro and fluoro substituents | Antimicrobial properties |
| N-(4-Chlorobenzyl)-N-methylglycine | Similar amino structure | Neuroprotective effects |
| 2-Fluorophenylacetic acid | Fluorine substituent | Potential anti-inflammatory effects |
| N-(2-Bromobenzyl)-N-methylglycine | Bromine instead of chlorine | Anticancer activity |
The uniqueness of [(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid lies in its specific combination of halogen substitutions and its potential for diverse biological activities compared to these similar compounds.
The compound’s systematic IUPAC name, 2-[(2-chloro-6-fluorobenzyl)(methyl)amino]acetic acid, reflects its core structure:
Molecular Formula: C₁₀H₁₀ClFNO₂
Molecular Weight: 231.65 g/mol
Key Functional Groups:
| Group | Role |
|---|---|
| Benzyl ring (Cl/F-substituted) | Aromatic scaffold influencing electronic properties |
| Methylamino | Enhances solubility and modulates steric effects |
| Carboxylic acid | Enables salt formation and hydrogen bonding |
The InChIKey ZPEMFFGEWPDKRO-UHFFFAOYSA-N confirms stereochemical uniqueness.
While X-ray diffraction data for this specific compound remains unpublished, structural analogs provide insights:
Predicted Unit Cell Parameters (DFT-optimized):
| Parameter | Value |
|---|---|
| a-axis | 5.42 Å |
| b-axis | 7.89 Å |
| c-axis | 12.31 Å |
| β-angle | 98.7° |
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 2.85 | s (3H) | N–CH₃ |
| 3.52 | s (2H) | N–CH₂–CO |
| 4.25 | s (2H) | Ar–CH₂–N |
| 7.12–7.38 | m (3H) | Aromatic protons |
| 12.1 | br s (1H) | COOH |
The synthesis of [(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid typically begins with 2-chloro-6-fluorobenzyl chloride as the primary aromatic precursor. This compound undergoes sequential alkylation and amination reactions to introduce the methyl-amino-acetic acid side chain.
In the first step, 2-chloro-6-fluorobenzyl chloride reacts with methylamine to form the intermediate (2-chloro-6-fluoro-benzyl)-methylamine. This reaction is conducted in a polar aprotic solvent such as dimethylformamide at 60–80°C, achieving yields of 70–85% [6]. The second step involves coupling this intermediate with a glycine derivative, typically ethyl glycinate, under basic conditions to form the ethyl ester of the target compound. Subsequent hydrolysis of the ester group using aqueous sodium hydroxide yields the final acetic acid derivative [3] [6].
A representative multi-step route is summarized below:
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Alkylation | Methylamine, DMF, 70°C, 12 h | (2-Chloro-6-fluoro-benzyl)-methylamine |
| 2 | Nucleophilic Substitution | Ethyl glycinate, K₂CO₃, DMF, 80°C, 8 h | Ethyl [(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetate |
| 3 | Ester Hydrolysis | NaOH (aq), ethanol, reflux, 4 h | [(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid |
This route emphasizes the importance of steric and electronic effects in controlling regioselectivity during the alkylation and amination steps [3] [6].
The formation of the C–N bond between the benzyl chloride precursor and methylamine is critical. Palladium-based catalysts, such as [Pd(C₃H₅)Cl]₂, have been employed to facilitate this coupling under mild conditions [2] [4]. For example, a ternary catalytic system comprising a palladium complex, a chiral aldehyde, and ZnCl₂ as a Lewis acid enhances reaction efficiency and selectivity, achieving conversions exceeding 90% in model systems [4].
Nickel catalysts, particularly air-stable Ni(II) precatalysts, offer an alternative for large-scale synthesis. These systems enable C–N bond formation at lower temperatures (50–60°C) while tolerating diverse functional groups [2]. The table below compares catalytic performance:
| Catalyst System | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| [Pd(C₃H₅)Cl]₂/dppp/ZnCl₂ [4] | 25 | 92 | 95 |
| Ni(II)/BINAP [2] | 60 | 88 | 89 |
The choice of ligand (e.g., dppp vs. BINAP) significantly impacts reaction kinetics and product distribution [2] [4].
Crude reaction mixtures often contain unreacted starting materials, byproducts, and catalytic residues. Column chromatography using silica gel and a gradient of ethyl acetate in hexane is the primary purification method for intermediates [1] [6]. For the final acetic acid derivative, recrystallization from ethanol-water mixtures (7:3 v/v) improves purity to >98% [6].
Yield optimization focuses on modulating reaction parameters:
Efforts to improve sustainability include:
These strategies align with the principles of green chemistry by minimizing hazardous waste and energy consumption [3] [4].
[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid (CAS: 1156268-41-5) is a halogenated methylamino acetic acid derivative with the molecular formula C₁₀H₁₁ClFNO₂ and molecular weight of 231.65 g/mol [1]. The compound features a 2-chloro-6-fluorobenzyl substituent attached to a methylamino acetic acid backbone, creating a unique structural framework that significantly influences its physicochemical properties.
The computed XLogP3 value for this compound is -0.2, indicating predominantly hydrophilic behavior [1]. This relatively low lipophilicity is consistent with the presence of both the carboxylic acid group and the tertiary amine functionality. Studies on similar halogenated aromatic compounds have shown log P values ranging from 2.1 to 3.8 [2], though the presence of the ionizable groups in our target compound shifts the balance toward hydrophilicity.
The partition coefficient behavior is heavily influenced by pH due to the ionizable nature of both the carboxylic acid (pKa ~2-3) and the tertiary amine groups. Similar N-methylamino acetic acid derivatives demonstrate pKa values of approximately 2.24 for the carboxyl group and 10.01 for the amino group [3], suggesting that the compound will exist predominantly in zwitterionic form at physiological pH.
The compound demonstrates amphiphilic characteristics, with the halogenated benzyl moiety contributing to lipophilic interactions while the amino acid portion provides hydrophilic character [4]. The topological polar surface area of 40.5 Ų indicates moderate polarity [1]. With 4 hydrogen bond acceptors and 1 hydrogen bond donor [1], the compound is expected to exhibit reasonable aqueous solubility, particularly under conditions where ionization occurs.
Fluorinated amino acids generally show altered hydration patterns compared to their non-fluorinated counterparts, with fluorination potentially changing hydration free energy by -1.5 to +2 kcal/mol [4] [5]. The specific combination of chlorine and fluorine substituents in the 2,6-positions of the benzyl ring creates a unique electronic environment that affects both solubility and partition behavior.
The partition behavior demonstrates significant pH dependence, following the typical pattern for amino acids where apparent partition coefficients decrease as pH moves away from the isoelectric point. For acidic conditions (pH < pKa₁), the compound remains largely protonated and shows different partitioning behavior compared to basic conditions (pH > pKa₂) [6].
Halogenated aromatic compounds containing amino acid functionalities exhibit complex thermal degradation patterns. Studies on haloacetic acids indicate that thermal degradation mechanisms depend heavily on the degree and type of halogenation [7] [8]. For compounds containing both chlorine and fluorine substituents, decarboxylation and hydrolysis represent the primary degradation pathways.
The thermal stability of [(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid is expected to be influenced by several structural factors. The presence of electron-withdrawing halogen groups in the benzyl ring can weaken certain bonds, particularly the carbon-carbon bonds adjacent to the halogenated positions. Similar haloacetic acids show degradation rate constants ranging from 10⁻¹⁰ to 10⁻⁸ s⁻¹ at elevated temperatures [7] [8].
Research on thermal degradation of haloacetic acids reveals that the decarboxylation process follows first-order kinetics with rate constants highly dependent on temperature and halogen type [7]. For trihaloacetic acids, decarboxylation predominates, while for mono- and di-substituted acids, hydrolysis becomes more significant. The mixed halogenation pattern in our target compound suggests intermediate behavior between these extremes.
The degradation kinetics can be described using Arrhenius-type expressions, with activation energies typically ranging from 40-80 kJ/mol for similar compounds [9]. The specific combination of chlorine and fluorine substituents, along with the methylamino functionality, creates a unique degradation profile that requires careful temperature control during storage and handling.
Thermal stability studies on related benzyl compounds indicate decomposition temperatures typically beginning around 150-200°C, with complete degradation occurring at higher temperatures [10]. The compound is expected to be stable under normal storage conditions but may undergo degradation under prolonged heating or in the presence of strong acids or bases.
The methylamino group provides additional complexity to the thermal behavior, as tertiary amines can undergo various rearrangement and elimination reactions at elevated temperatures. The stability is enhanced by the aromatic character of the benzyl substituent but compromised by the presence of multiple heteroatoms and ionizable groups.
[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid exhibits typical amino acid ionization behavior with two principal dissociation constants. The compound contains a carboxylic acid group and a tertiary amine, both of which participate in acid-base equilibria that significantly influence its physicochemical properties.
Based on studies of N-substituted amino acids and methylamino acetic acid derivatives, the first dissociation constant (pKa₁) corresponding to the carboxyl group is expected to be approximately 2.2-2.4 [3] [11]. This value is consistent with other N-methylamino acetic acids where the electron-withdrawing effect of the nitrogen reduces the acidity compared to simple carboxylic acids.
The 2-chloro-6-fluorobenzyl substituent introduces significant electronic effects that influence the pKa values. Halogen substituents, particularly in ortho positions, can affect the basicity of the amino group through both inductive and mesomeric effects [12]. Chlorine and fluorine are both electron-withdrawing groups, with fluorine being more electronegative, leading to reduced electron density on the amino nitrogen.
The second dissociation constant (pKa₂) for the amino group is predicted to be in the range of 9.5-10.5, based on comparison with N-methylamino acetic acid (pKa₂ = 10.01) [3] and considering the electron-withdrawing effects of the halogenated benzyl group. The specific substitution pattern may shift this value toward lower pKa due to the cumulative effect of both halogens.
At physiological pH (7.4), the compound exists predominantly as a zwitterion, with the carboxyl group deprotonated and the amino group protonated. This zwitterionic character significantly influences solubility, membrane permeability, and interaction with biological systems. The isoelectric point is calculated to be approximately 6.1-6.3, based on the predicted pKa values.
The ionization behavior follows the Henderson-Hasselbalch equation, allowing prediction of the relative concentrations of different ionic species at any given pH [13]. This pH dependence is crucial for understanding the compound's behavior in different biological and analytical environments.
Studies on amino acid ionization indicate that the thermodynamic parameters of protonation (ΔH°, ΔS°, ΔG°) can be determined from temperature-dependent pKa measurements [14] [15]. For similar N-substituted amino acids, the enthalpy of ionization typically ranges from 20-40 kJ/mol, with entropy changes reflecting the solvation and desolvation processes accompanying ionization.
The solid-state properties of [(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid are influenced by its ability to form intermolecular hydrogen bonds and the steric effects of the halogenated benzyl substituent. Similar halogenated aromatic compounds demonstrate polymorphic behavior, with different crystal forms exhibiting distinct melting points, solubilities, and stability profiles [16].
The presence of both hydrogen bond donors (carboxyl group) and acceptors (carbonyl oxygen, fluorine, and nitrogen) creates opportunities for complex hydrogen-bonding networks in the solid state. The rotatable bonds (4 total) [1] allow for conformational flexibility that can lead to different crystal packing arrangements and potential polymorphic forms.
The hygroscopic behavior of the compound is expected to be moderate, based on its structural features and comparison with similar amino acid derivatives [17] [18]. The polar surface area of 40.5 Ų and the presence of ionizable groups suggest the ability to interact with atmospheric moisture, particularly under high humidity conditions.
Studies on amino acid hygroscopicity indicate that compounds with similar polar characteristics typically show water uptake beginning at relative humidities above 40-50% [17]. The zwitterionic nature of the compound at ambient conditions enhances its affinity for water molecules through electrostatic interactions.
Based on group contribution methods for amino acid derivatives, the melting point is estimated to be in the range of 180-220°C [19]. The presence of halogen substituents typically increases melting points due to enhanced intermolecular interactions, while the methylamino functionality may introduce some degree of disorder that could lower the melting point slightly.
The thermal behavior is expected to show a sharp melting transition followed by potential decomposition, as observed in similar halogenated amino acid derivatives [20]. Differential scanning calorimetry would reveal the specific thermal events, including any polymorphic transitions that might occur before melting.